molecular formula C15H23N3O4 B1403064 Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate CAS No. 1198093-71-8

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate

Cat. No. B1403064
CAS RN: 1198093-71-8
M. Wt: 309.36 g/mol
InChI Key: WPRWSXROHOISAW-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate” is a chemical compound. It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular structure of this compound is C23H23NO6. It has a monoclinic crystal structure with a space group of P 2 1 / n (no. 14). The unit cell dimensions are a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, and the volume of the unit cell is V = 1999.62 (14) Å 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, ring-opening reaction, and oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242. The 1 H-NMR (CDCl 3, δ ppm) values are: 1.38 (s, 3H, CH 3); 4.05, 4.59 (AB, 2H, J = 8.9 Hz, CH 2 O), 4.31 and 4.37 (AB, 2H, J = 14.2Hz, CH 2 N), 7.28-7.82 (m, 5H arom), 7.88 (s, 1H triazole), 8.17 (s, 1H triazole) .

Scientific Research Applications

Supramolecular Structures

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate and its derivatives play a role in the formation of supramolecular structures. These molecules are linked by hydrogen bonds, forming various dimensional structures, which are significant in crystallography and material science (Portilla et al., 2007).

Asymmetric Synthesis

The compound is used in asymmetric synthesis, specifically in the creation of unsaturated β-amino acid derivatives. This process involves stereoselective conjugate additions and is crucial for advancing organic synthesis and pharmacology (Davies et al., 1997).

Polymorphism in Crystal Structures

It also exhibits polymorphism in its crystal structures, offering insights into molecular conformations and packing, which are essential for understanding drug design and molecular interactions (Gebreslasie et al., 2011).

Synthesis of Edeine Analogs

This compound is instrumental in synthesizing orthogonally protected amino acids, useful for creating edeine analogs. These analogs have potential applications in antibacterial and antiviral therapies (Czajgucki et al., 2003).

Creation of Antimicrobial Polymers

This compound derivatives are used in the synthesis of antimicrobial polymers. These polymers show potential in combating bacterial infections, particularly against Staphylococcus aureus (Waschinski & Tiller, 2005).

Anti-Juvenile Hormone Agents

Derivatives of this compound are developed as anti-juvenile hormone agents, targeting larval epidermis in insects. This is particularly significant in pest control and understanding insect physiology (Kuwano et al., 2008).

properties

IUPAC Name

methyl 3-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-7-17-12-6-5-10(9-11(12)16)13(19)21-4/h5-6,9,17H,7-8,16H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRWSXROHOISAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138138
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198093-71-8
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198093-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-(2-tert-butoxycarbonylamino-ethylamino)-benzoic acid methyl ester (525.0 mg) was prepared by following General Procedure B starting from 4-(2-tert-butoxycarbonylamino-ethylamino)-3-nitro-benzoic acid methyl ester (650.0 mg) and Pd/C (20% by weight, 130.0 mg) in MeOH:EtOAc (1:1, 6.0 mL). The crude product was used in the next step without further purification.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
130 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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